D-Glucopyranose, pentaacetate
Description
Historical Context and Early Synthesis Methods of D-Glucopyranose, Pentaacetate
The exploration of this compound is deeply rooted in the history of carbohydrate chemistry. Early investigations into the structure and reactivity of glucose necessitated methods to protect its numerous hydroxyl groups, thereby allowing for selective chemical transformations. Acetylation emerged as a robust strategy, and the fully acetylated D-glucopyranose, or this compound, became a key intermediate.
One of the foundational methods for synthesizing this compound involves the reaction of D-glucose with a large excess of acetic anhydride (B1165640). epo.org This reaction is typically facilitated by a catalyst. Sodium acetate (B1210297) was a commonly employed catalyst in early procedures, often requiring high temperatures to drive the reaction to completion. epo.orggoogle.com An alternative and also historically significant approach utilizes sulfuric acid as the catalyst in the presence of acetic anhydride. ontosight.ai These early methods, while effective, often required careful control of reaction conditions due to the exothermic nature of the acetylation process. google.com A notable reference in the field, "Methods in Carbohydrate Chemistry" by M. L. Wolfrom and A. Thompson, details a process for the preparation of pentaacetyl-β-D-glucopyranose using acetic anhydride and sodium acetate at elevated temperatures. epo.org
Over the years, refinements to these early methods have focused on improving yield, purity, and the stereoselectivity of the anomeric center, leading to the development of both the α- and β-anomers of this compound. benthamdirect.comacs.org The choice of catalyst and reaction conditions has been shown to influence the anomeric outcome of the synthesis. ingentaconnect.com For instance, the use of Lewis acids as catalysts has been extensively investigated to control the stereochemistry of the final product. benthamdirect.com
Interactive Table 1: Early Synthesis Methods of this compound
| Method | Reagents | Catalyst | Key Characteristics |
|---|---|---|---|
| Sodium Acetate Method | D-glucose, Acetic Anhydride | Sodium Acetate | Requires high temperatures; historically significant. epo.orggoogle.com |
| Sulfuric Acid Method | D-glucose, Acetic Anhydride | Sulfuric Acid | An alternative to the sodium acetate method. ontosight.ai |
| Lewis Acid Catalysis | D-glucose, Acetic Anhydride | Various Lewis Acids | Offers improved control over stereoselectivity. benthamdirect.com |
Significance of this compound in Carbohydrate Chemistry
The primary significance of this compound in carbohydrate chemistry lies in its role as a protecting group . ontosight.ai Carbohydrates are characterized by multiple hydroxyl groups of similar reactivity, making selective reactions on a single hydroxyl group a formidable challenge. wiley-vch.de By converting all the hydroxyl groups of glucose into acetate esters, their reactivity is temporarily masked. This allows chemists to perform reactions on other parts of a molecule without interference from the sugar's hydroxyls. The acetate groups can then be readily removed under basic conditions to regenerate the hydroxyl groups, a process known as deprotection.
This protective strategy is fundamental to the synthesis of complex oligosaccharides and glycoconjugates. ontosight.ai this compound serves as a crucial intermediate or building block in these syntheses. ysu.eduontosight.ai For example, it can be converted into a glycosyl donor, a reactive species that can then be used to form a glycosidic bond with another sugar or an aglycone, thereby elongating a carbohydrate chain or attaching a sugar to another molecule. deyerchem.com
The physical properties of this compound also contribute to its utility. The acetylation of glucose significantly increases its solubility in organic solvents, which is advantageous for conducting reactions in non-aqueous media. ontosight.ai This property facilitates a broader range of chemical transformations that are not possible with the highly water-soluble glucose.
Interactive Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C16H22O11 sigmaaldrich.com |
| Molecular Weight | 390.34 g/mol sigmaaldrich.com |
| Appearance | White crystalline powder deyerchem.com |
| Melting Point (α-anomer) | 111.0-114.0 °C deyerchem.com |
| Melting Point (β-anomer) | 130.0-134.0 °C deyerchem.com |
| Solubility | Soluble in ethanol, chloroform (B151607); sparingly soluble in water. deyerchem.com |
Overview of Research Trajectories for this compound
The research trajectory of this compound has evolved significantly from its initial focus on synthesis and fundamental reactivity. While the development of efficient and stereoselective synthetic methods remains an area of interest, benthamdirect.combenthamdirect.com the application of this compound has expanded into diverse scientific domains.
Initially, research was concentrated on its role in synthetic organic chemistry , particularly as a protected form of glucose for the synthesis of more complex carbohydrates. ysu.eduontosight.ai This foundational work paved the way for its use in the creation of a wide array of glycosides and oligosaccharides.
In recent decades, the research focus has shifted towards the medicinal and pharmaceutical applications of this compound and its derivatives. It is now investigated as a synthon for bioactive materials and has been explored for its potential in:
Prodrug Design: The acetyl groups can be used to mask the polarity of a drug, potentially improving its absorption and bioavailability. allgreenchems.com
Drug Solubility Enhancement: It can be employed to increase the solubility of poorly soluble drugs. allgreenchems.com
Stabilization of Pharmaceuticals: It can act as a stabilizing agent, preventing the degradation of certain drugs. allgreenchems.com
Controlled Drug Release: It can be incorporated into biodegradable polymer matrices for the controlled release of therapeutic agents. allgreenchems.com
Furthermore, studies have delved into the biological activities of this compound itself. For instance, its insulinotropic action has been investigated, suggesting its potential as a tool to study insulin (B600854) secretion. nih.gov Its antimicrobial and plant growth regulatory properties have also been a subject of research. deyerchem.com
The compound has also found applications in materials science as a component in the synthesis of biodegradable polymers, liquid crystals, and as a plasticizer. ingentaconnect.comdeyerchem.com In the food industry , it has been explored as a flavor enhancer and preservative. xdbiochems.com This broadening scope of research highlights the enduring importance and versatility of this compound as a key chemical entity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-IWQYDBTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232114 | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-87-4 | |
| Record name | Glucose pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucopyranose, 1,2,3,4,6-pentaacetate | |
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Synthetic Methodologies and Chemical Transformations of D Glucopyranose, Pentaacetate
Acetylation of Glucose to D-Glucopyranose, Pentaacetate
The acetylation of glucose involves the reaction of its five hydroxyl groups with an acetylating agent, most commonly acetic anhydride (B1165640), to form ester linkages. testbook.com This transformation is typically facilitated by a catalyst and can be influenced by various reaction conditions to control the stereochemical outcome, particularly at the anomeric (C-1) position.
Acid-Catalyzed Acetylation (e.g., Sulfuric Acid, Perchloric Acid, Lewis Acids)
Acid catalysts are frequently employed to promote the acetylation of glucose. Strong Brønsted acids like sulfuric acid and perchloric acid, as well as Lewis acids such as zinc chloride and indium triflate, have proven effective. nycu.edu.twacs.orgthepharmstudent.com
The mechanism of acid-catalyzed acetylation is believed to involve the protonation of the acetic anhydride, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose. The reaction can proceed to full acetylation, yielding this compound. reddit.com
Sulfuric Acid and Perchloric Acid: Both sulfuric acid and perchloric acid are powerful catalysts for the acetylation of glucose with acetic anhydride. acs.orgthepharmstudent.com These strong acids can facilitate the rapid formation of glucose pentaacetate. For instance, a modified and economical method for the selective synthesis of α-D-glucopyranose pentaacetate utilizes perchloric acid with acetic anhydride. thepharmstudent.com Similarly, the anomerization of glucose pentaacetates in acetic acid-acetic anhydride mixtures can be catalyzed by both sulfuric and perchloric acids. acs.org The use of silica-supported perchloric acid (HClO4-SiO2) has also been reported as an efficient catalyst for the per-O-acetylation of carbohydrates under solvent-free conditions. researchgate.net
Lewis Acids: A variety of Lewis acids catalyze the acetylation of glucose.
Zinc chloride is a classic catalyst for this reaction, though its effectiveness can be hampered by its deliquescent nature, which can lead to the formation of intractable tars if the reagent is not pure. acs.orgmdpi.com
Indium(III) triflate (In(OTf)3) is a mild and water-tolerant Lewis acid that efficiently catalyzes the peracetylation of carbohydrates in neat acetic anhydride. nih.gov Studies have shown that In(OTf)3 is more reactive than InCl3 and InBr3 for this transformation. nih.gov The catalytic activity is thought to arise from the generation of triflic acid in situ. nih.gov
Iodine has been identified as a superior Lewis acid catalyst compared to zinc chloride in some instances, leading to high yields of α-D-(+)-glucopyranose pentaacetate in short reaction times. researchgate.netacs.org
Stannic chloride has been used to catalyze the anomerization of pentaacetyl-D-glucopyranoses, a process that involves the interconversion of the α and β anomers. cdnsciencepub.comcdnsciencepub.com This rearrangement is specific to the C1-acetoxy group and proceeds through the formation of carbonium ion intermediates. cdnsciencepub.comcdnsciencepub.com
Table 1: Comparison of Acid Catalysts in Glucose Acetylation
| Catalyst | Typical Conditions | Key Findings | Citations |
|---|---|---|---|
| Sulfuric Acid | Acetic anhydride, acetic acid | Effective for acetylation and anomerization. | acs.org |
| Perchloric Acid | Acetic anhydride | Allows for selective synthesis of the α-anomer. | thepharmstudent.com |
| Zinc Chloride | Acetic anhydride | Effectiveness depends on purity; can lead to byproducts. | acs.orgmdpi.com |
| Indium (III) Triflate | Neat acetic anhydride | Mild, water-tolerant, and highly efficient. | nih.gov |
| Iodine | Acetic anhydride | Good yields of the α-anomer with short reaction times. | acs.org |
| Stannic Chloride | Chloroform (B151607) | Catalyzes anomerization between α and β forms. | cdnsciencepub.comcdnsciencepub.com |
Base-Catalyzed Acetylation (e.g., Sodium Acetate (B1210297), Pyridine (B92270), Imidazole)
Base catalysts are also widely used in the acetylation of glucose, often leading to different stereochemical outcomes compared to acid-catalyzed methods. Common bases include sodium acetate, pyridine, and imidazole (B134444). mdpi.comresearchgate.netchemrxiv.org
Sodium Acetate: Sodium acetate is a frequently used catalyst in conjunction with acetic anhydride. mdpi.comgoogle.comgoogle.com The reaction is typically carried out by heating a mixture of D-glucose, acetic anhydride, and sodium acetate, sometimes in an organic solvent. google.comysu.edu The acetate ion from sodium acetate is thought to act as a base, deprotonating the hydroxyl groups of glucose, thereby increasing their nucleophilicity towards acetic anhydride. wyzant.com This method has been used in a two-stage process where glucose is first partially acetylated with acetic acid and then fully acetylated with acetic anhydride and sodium acetate. google.com Room-temperature acetylation of alcohols and phenols has also been achieved using catalytic amounts of sodium acetate trihydrate under solvent-free conditions. researchgate.net
Pyridine: Pyridine is a common base and solvent for the acetylation of carbohydrates. mdpi.comrsc.orgnih.gov It acts as a catalyst and an acid scavenger. mdpi.com The use of pyridine often leads to the formation of the thermodynamically favored α-anomer of glucose pentaacetate. nih.gov This is because glucose, when first dissolved in pyridine, can undergo base-catalyzed mutarotation to the α-anomer before acetylation. nih.gov 4-Dimethylaminopyridine (DMAP) is often used as a co-catalyst to accelerate the reaction rate. rsc.orgnumberanalytics.com
Imidazole: Imidazole and its derivatives can catalyze the acetylation of hydroxy compounds. acs.orgnih.gov N-methylimidazole, for instance, has been used to quantitatively acetylate D-glucose at room temperature. acs.org Imidazole has also been shown to promote the anomerization of β-D-glucose pentaacetate to the more stable α-anomer, a reaction that can proceed efficiently in both organic solvents and in the solid state. chemrxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net This process is sensitive to water and is often carried out in the presence of molecular sieves. chemrxiv.orgchemrxiv.org The proposed mechanism involves an intramolecular acyl transfer. chemrxiv.org
Table 2: Comparison of Base Catalysts in Glucose Acetylation
| Catalyst | Typical Conditions | Key Findings | Citations |
|---|---|---|---|
| Sodium Acetate | Acetic anhydride, heat | Common and effective; can be used in a two-stage process. | google.comgoogle.comysu.edu |
| Pyridine | Acetic anhydride | Often yields the α-anomer due to in-situ mutarotation. | mdpi.comnih.gov |
| Imidazole | Acetic anhydride or as a promoter for anomerization | Catalyzes acetylation and promotes efficient anomerization from β to α. | chemrxiv.orgacs.orgchemrxiv.org |
Solvent-Free Acetylation Approaches
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Solvent-free acetylation offers a greener alternative to traditional methods that use often toxic and volatile organic solvents. rsc.org
Several catalytic systems have been developed for the solvent-free acetylation of glucose. For example, catalytic amounts of sodium acetate trihydrate have been used to efficiently acetylate alcohols and phenols with acetic anhydride at room temperature without a solvent. researchgate.net Similarly, iodine-doped reduced graphene has been demonstrated as a stable and reusable catalyst for the solvent-free acetylation of various carbohydrates. researchgate.net Another approach involves using a supramolecular-assisted method with potassium fluoride (B91410) and 18-crown-6, which avoids the use of hazardous solvents like pyridine. rsc.org
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the synthesis of this compound and its derivatives has been shown to be more efficient than conventional heating, often leading to shorter reaction times and improved yields. nih.gov
For example, the solvent-free synthesis of decyl D-glucopyranosides under focused microwave irradiation includes a peracetylation step of D-glucose. google.com Additionally, a novel approach for synthesizing glucose-based 3-acetyl-5-alkyl-2,3-dihydro-1,3,4-oxadiazole derivatives utilizes microwave irradiation with sodium acetate as the catalyst. nih.gov
Enzymatic Acetylation and Regioselectivity
Enzymes, particularly lipases, offer a high degree of regioselectivity in the acylation of sugars, which is often difficult to achieve with chemical methods. nih.gov This selectivity allows for the targeted acetylation of specific hydroxyl groups on the glucose molecule.
Lipases can catalyze the acylation of glucose in organic solvents. tib.eunih.gov For instance, by complexing glucose with phenylboronic acid, it can be solubilized in organic solvents, allowing for lipase-catalyzed acylation. nih.gov Lipase from Candida antarctica (often immobilized as Novozym 435) has been shown to be particularly effective in catalyzing the selective hydrolysis of the 1-position of β-D-glucose pentaacetate. tandfonline.com While direct enzymatic acetylation of glucose to the pentaacetate is less common, the high regioselectivity of enzymes is invaluable for preparing partially acetylated glucose derivatives, which can then be chemically acetylated to the final product. The synthesis of sugar esters can be carried out under reduced water conditions to favor the esterification reaction over hydrolysis. acs.org
Stereoselective Anomeric Synthesis of this compound
The stereochemistry at the anomeric carbon (C-1) of glucose is a critical aspect of its chemistry. The two anomers, α-D-glucopyranose pentaacetate and β-D-glucopyranose pentaacetate, have different physical and chemical properties. acs.org The α-anomer is generally more thermodynamically stable than the β-anomer. cdnsciencepub.comcdnsciencepub.com
Several methods have been developed for the stereoselective synthesis of a specific anomer.
α-Anomer Synthesis: Acid-catalyzed acetylations, particularly with Lewis acids like iodine or under conditions that allow for thermodynamic equilibration, tend to favor the formation of the more stable α-anomer. acs.org For example, using iodine as a catalyst with acetic anhydride can produce a crude product with a high α to β anomer ratio. acs.org Similarly, treating β-D-glucose pentaacetate with Lewis acids like stannic chloride can lead to its anomerization to the α-form. cdnsciencepub.com Acetylation in cold pyridine with acyl chlorides has also been shown to yield the α-anomer. mdpi.com
β-Anomer Synthesis: The synthesis of the β-anomer often relies on kinetic control. While not as commonly targeted directly from glucose, specific conditions can favor its formation. The β-anomer is often used as a starting material for anomerization to the α-form. chemrxiv.orgresearchgate.net
The interconversion between the α and β anomers, known as anomerization, can be catalyzed by both acids and bases. acs.orgcdnsciencepub.comcdnsciencepub.comchemrxiv.orgchemrxiv.org The stannic chloride-catalyzed anomerization in chloroform involves the dissociation of the C1-acetoxy group and the formation of a resonance-stabilized carbonium ion. cdnsciencepub.comcdnsciencepub.com Base-promoted anomerization, for example with imidazole, is also an efficient process. chemrxiv.orgchemrxiv.org
Anomerization Studies of this compound
Anomerization, the conversion of one anomer into another, is a fundamental reaction of this compound. The α-anomer is often desired for applications such as CO2 absorption and stimulating insulin (B600854) release. chemrxiv.orgresearchgate.net Anomerization can be achieved under acidic or basic conditions, with the equilibrium typically favoring the more thermodynamically stable anomer. chemrxiv.orgcdnsciencepub.com
Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are effective catalysts for the anomerization of this compound. chemrxiv.orgacs.org The mechanism involves the coordination of the Lewis acid to the anomeric acetyl group, which weakens the C1-oxygen bond. cdnsciencepub.comnih.gov This facilitates the dissociation of the acetate group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate can then be attacked by an acetate ion from either face, leading to a mixture of α and β anomers. cdnsciencepub.com
The reaction of the β-anomer with TiCl₄ to form tetraacetyl-β-D-glucopyranosyl chloride is very fast. cdnsciencepub.com This chloride is unstable and rearranges to the more stable α-form. cdnsciencepub.com The stability of the α-acetate is significantly higher than the β-anomer under various acidic conditions that readily cleave the β-form. cdnsciencepub.comcolab.ws The rate-determining step in the rearrangement of the α-acetate is the dissociation of the C1-acetoxy bond. cdnsciencepub.com
Studies have shown that increasing the concentration of TiCl₄ can lead to a significant increase in the α:β anomer ratio at equilibrium. acs.org For instance, doubling the equivalents of TiCl₄ in the anomerization of a glucuronide derivative increased the α:β ratio from 29:1 to 255:1. acs.org
While less common, base-promoted anomerization of this compound has been achieved using reagents like imidazole. chemrxiv.orgchemrxiv.orgresearchgate.net This method offers a milder alternative to acid-catalyzed procedures. chemrxiv.org The anomerization can be carried out in organic solvents like dichloromethane (B109758) or even in the solid state at room temperature. chemrxiv.orgchemrxiv.org
In solution, the presence of activated 4Å molecular sieves is crucial to ensure reproducible results, as the reaction is sensitive to water. chemrxiv.org The conversion to the α-anomer increases with the amount of imidazole used, with over 93% yield achieved with a 1:2 ratio of β-D-glucose pentaacetate to imidazole within an hour. chemrxiv.org
A notable feature of this method is the ability to perform the anomerization in the solid state. chemrxiv.orgchemrxiv.orgresearchgate.net Simply mixing the β-anomer with imidazole and allowing the mixture to stand can lead to complete conversion to the α-anomer. chemrxiv.orgchemrxiv.org The proposed mechanism involves an inter/intramolecular acyl transfer facilitated by two imidazole molecules in a concerted manner. researchgate.netchemrxiv.org
The anomerization of this compound is a reversible first-order reaction. acs.orgacs.org The kinetics of both the forward (β → α) and reverse (α → β) reactions have been studied. acs.orgacs.org In a 50:50 mixture of acetic anhydride and acetic acid catalyzed by sulfuric acid, the standard heat, entropy, and free energy of anomerization, as well as the activation parameters for both the forward and reverse reactions, have been calculated. acs.org
The rate of anomerization is influenced by the catalyst concentration. acs.org For instance, the rate of anomerization of D-glucose pentaacetates in a mixture of acetic anhydride and acetic acid shows a linear relationship with the concentration of the sulfuric acid catalyst. acs.org
The equilibrium position is dependent on the reaction conditions, including the solvent and the nature of the catalyst. acs.orgacs.org Lewis acid-catalyzed anomerizations generally favor the α-anomer due to its greater thermodynamic stability. cdnsciencepub.comacs.org
Table 1: Kinetic Data for SnCl₄-Catalyzed Anomerization of Acylated Glycosides acs.org
| Substrate | kf + kr (s⁻¹) | α:β Ratio at Equilibrium |
| β-S-glucuronide | 1.2 x 10⁻³ | 16:1 |
| β-O-glucoside | 4.5 x 10⁻⁵ | 4:1 |
| β-S-glucoside | 2.1 x 10⁻⁴ | 9:1 |
kf = rate constant for the forward reaction (β → α); kr = rate constant for the reverse reaction (α → β). Reactions were carried out in CDCl₃ with SnCl₄.
Derivatization Reactions of this compound
This compound serves as a versatile starting material for the synthesis of other important glycosyl derivatives, primarily through reactions at the anomeric carbon.
One of the most significant derivatizations of this compound is its conversion to glycosyl halides, such as acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). google.combas.bg This compound is a crucial intermediate for the synthesis of numerous glycosides and sugar-containing drugs. bas.bgnih.gov
A common method for this transformation involves treating β-D-glucose pentaacetate with hydrogen bromide (HBr) in glacial acetic acid. nih.govorgsyn.org Other reagents like red phosphorus and bromine can also be used, where phosphorus tribromide is generated in situ. bas.bg The reaction typically yields the more stable α-anomer of the glycosyl bromide. nih.gov
The synthesis of β-D-glucose pentaacetate itself is often the first step, achieved by reacting D-glucose with acetic anhydride in the presence of a catalyst like sodium acetate or pyridine. bas.bggoogle.comysu.edu
Table 2: Synthesis of Acetobromo-α-D-glucose from D-Glucose google.com
| Step | Reagents | Product | Yield |
| 1 | D-Glucose, Acetic Anhydride, Perchloric Acid | β-D-glucose pentaacetate | High |
| 2 | β-D-glucose pentaacetate, HBr, Acetic Acid | Acetobromo-α-D-glucose | 87% |
This compound can act as a glycosyl donor in glycosylation reactions, which are fundamental for the synthesis of oligosaccharides and glycoconjugates. nih.govwikipedia.orgbeilstein-journals.org In these reactions, the anomeric acetyl group functions as a leaving group, which is activated by a promoter, typically a Lewis acid. wikipedia.orgyoutube.com
The stereochemical outcome of the glycosylation is influenced by the nature of the protecting group at the C-2 position. nih.gov The acetyl group at C-2 in this compound is a "participating" group. nih.gov Upon activation of the anomeric center, the C-2 acetyl group can form a cyclic acetoxonium ion intermediate, which blocks one face of the molecule. The incoming nucleophile (glycosyl acceptor) then attacks from the opposite face, leading to the formation of a 1,2-trans glycosidic linkage. nih.gov
Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and tin tetrachloride (SnCl₄) are commonly used to promote these glycosylations. researchgate.netrsc.org The choice of promoter and reaction conditions can influence the yield and stereoselectivity of the glycosylation. researchgate.net
Glycosylation Reactions as Glycosyl Donors
Koenigs-Knorr Reaction and its Variations
The Koenigs-Knorr reaction stands as a classic and one of the oldest methods for glycoside synthesis. libretexts.orgwikipedia.org The reaction traditionally involves the treatment of a glycosyl halide, such as acetobromoglucose derived from D-glucose pentaacetate, with an alcohol in the presence of a silver salt, typically silver carbonate. libretexts.orgwikipedia.org The reaction proceeds through the formation of a glycosyl oxocarbenium ion intermediate upon activation of the glycosyl halide by the metal catalyst. numberanalytics.com Subsequent nucleophilic attack by the alcohol on this intermediate leads to the formation of the glycosidic bond. numberanalytics.com
A key feature of the Koenigs-Knorr reaction with acetylated donors like D-glucose pentaacetate is the neighboring group participation of the acetyl group at the C-2 position. libretexts.orgwikipedia.org This participation leads to the formation of a dioxolanium ion intermediate, which directs the incoming nucleophile to attack from the opposite face, resulting in the stereoselective formation of 1,2-trans glycosides. libretexts.orgwikipedia.org For D-glucose derivatives, this translates to the preferential formation of β-glycosides. libretexts.orglibretexts.org
Over the years, numerous variations of the Koenigs-Knorr reaction have been developed to improve yields, reaction times, and stereoselectivity. These variations often involve the use of different promoters, such as various heavy metal salts including mercuric bromide/mercuric oxide (Helferich method), mercuric cyanide, and silver triflate. wikipedia.orgnih.gov The choice of promoter and reaction conditions can significantly influence the outcome of the glycosylation. numberanalytics.com For instance, the discovery that catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can greatly accelerate silver(I)-oxide-promoted glycosylations represents a significant advancement, allowing for rapid reactions under mild and practically neutral pH conditions. nih.gov
| Reaction | Reactants | Promoter | Product | Stereoselectivity |
| Classic Koenigs-Knorr | Acetobromoglucose, Alcohol | Silver Carbonate | β-Glycoside | High (1,2-trans) |
| Helferich Method | Glycosyl Halide, Alcohol | Mercuric Bromide/Oxide | Glycoside | Varies |
| TMSOTf-catalyzed | Glycosyl Bromide, Alcohol | Silver Oxide, cat. TMSOTf | Glycoside | High |
Stereocontrolled Glycosylation Strategies
Achieving stereocontrol in glycosylation is a central challenge in carbohydrate synthesis. nih.govnih.gov While the neighboring group participation of the C-2 acetate in D-glucose pentaacetate derivatives inherently favors the formation of β-glycosides in Koenigs-Knorr type reactions, other strategies have been developed to achieve high stereoselectivity for both 1,2-trans and 1,2-cis glycosidic linkages. libretexts.orgwikipedia.org
One approach involves the use of a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at the C-2 position of the glycosyl donor. This group can participate in the reaction to form a quasi-stable anomeric sulfonium (B1226848) ion, which, due to steric and electronic factors, directs the formation of α-glycosides. nih.gov This method, in combination with traditional neighboring group participation for β-glycosides, provides a versatile strategy for the synthesis of a wide range of oligosaccharides. nih.gov
Another innovative strategy for stereocontrolled glycosylation is intramolecular aglycone delivery (IAD). This method involves tethering the alcohol acceptor to the sugar donor through a temporary silicon linkage. Subsequent intramolecular glycosylation provides highly stereoselective access to either α- or β-glycosides depending on the position of the silane (B1218182) tether and the protecting groups on the sugar. researchgate.net For example, delivery from the C-2 position can lead to 1,2-cis glycosides, while delivery from the C-6 position can yield 1,2-trans glycosides. researchgate.net
Furthermore, the stereoselectivity of neighboring group-directed glycosylations can be influenced by reaction parameters such as concentration. In some cases, changing the concentration regime can enhance the 1,2-trans selectivity by favoring the unimolecular pathway involving the dioxalenium ion over a competing bimolecular SN2-like displacement. acs.org
| Strategy | Key Feature | Predominant Product |
| Neighboring Group Participation (C-2 Acetate) | Formation of a dioxolanium ion intermediate. | β-Glycoside (1,2-trans) |
| (1S)-phenyl-2-(phenylsulfanyl)ethyl at C-2 | Formation of an anomeric sulfonium ion. | α-Glycoside |
| Intramolecular Aglycone Delivery (IAD) | Silicon-tethered acceptor. | α- or β-Glycoside (depends on tether position) |
| Concentration Control | Shifting the balance between unimolecular and bimolecular pathways. | Can enhance 1,2-trans selectivity. |
Synthesis of Oligosaccharides, Glycoproteins, and Glycolipids
This compound is a fundamental building block for the synthesis of more complex glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids. The ability to selectively deprotect and functionalize the acetylated glucose unit is key to these synthetic endeavors.
Oligosaccharides: The synthesis of oligosaccharides relies on the sequential coupling of monosaccharide units. nih.gov this compound can be converted into a glycosyl donor, such as a glycosyl halide or a trichloroacetimidate, and then reacted with a suitably protected monosaccharide acceptor. nih.gov By carefully choosing protecting groups, specific hydroxyl groups on the acceptor can be left free for glycosylation, allowing for the controlled formation of desired glycosidic linkages. This iterative process of glycosylation and deprotection enables the construction of complex oligosaccharide chains. nih.gov
Glycoproteins: Glycoproteins, proteins with attached carbohydrate chains, are crucial for many biological processes. The synthesis of glycopeptides, the carbohydrate-containing portions of glycoproteins, often involves the glycosylation of amino acid residues. Peracetylated sugars like D-glucose pentaacetate can be used to prepare glycosyl donors for the glycosylation of serine, threonine, or asparagine derivatives.
Glycolipids: Glycolipids are lipids with attached carbohydrate moieties that are important components of cell membranes. The synthesis of glycolipids often involves the coupling of a protected carbohydrate unit with a lipid aglycone. For instance, spin-labeled glycolipid probes have been synthesized using D-glucose pentaacetate as a starting material. nih.gov The synthesis involved converting glucose into 2-azidoethyl 2,3,4,6-tetra-O-acetyl-α- and β-D-glucopyranosides, which were then coupled to a lipid moiety. nih.gov Subsequent deacetylation and functionalization at the C6-position allowed for the attachment of a spin label. nih.gov
Preparation of Peracetylated Glycals
Peracetylated glycals, such as glucal, are versatile intermediates in carbohydrate chemistry, particularly for the synthesis of 2-deoxy sugars and other modified carbohydrates. A common method for the preparation of tri-O-acetyl-D-glucal involves the reductive elimination of a glycosyl halide derived from D-glucose pentaacetate.
A one-pot synthesis method for glucal has been developed that starts from 1-bromoacetylglucose. google.com This method involves the reaction of the bromoacetylglucose with zinc powder and copper sulfate (B86663) in a phosphate (B84403) buffer. google.com The reaction proceeds with stirring at room temperature, followed by the addition of a base like sodium hydroxide (B78521) or potassium hydroxide to complete the formation of the glucal. google.com This procedure is advantageous due to its simple operation, high yield, and reduced environmental impact. google.com
Deacetylation Studies and Selective Deacylation
The removal of the acetyl protecting groups from this compound is a crucial step in many synthetic sequences. Complete deacetylation can be achieved under basic conditions, a reaction known as the Zemplén deacetylation, which typically employs a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).
Selective deacylation, the removal of a specific acetyl group while leaving others intact, is a more challenging but highly valuable transformation. The anomeric acetyl group at the C-1 position is often the most reactive and can be selectively removed under various conditions.
One method for selective anomeric deacetylation involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), in an ethereal solvent or in the absence of a solvent at elevated temperatures. nih.gov This reaction has been shown to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose from both α- and β-D-glucose pentaacetate. nih.gov Another approach utilizes triisopropyltin ethoxide, (i-Pr)₃Sn(OEt), as a catalyst for the regioselective deacetylation of the anomeric position of peracetylated carbohydrates. ccsenet.orgresearchgate.net Hydrazine acetate in dimethylformamide (DMF) has also been employed for the selective deprotection of the anomeric acetyl group. rsc.org
| Method | Reagent(s) | Product |
| Zemplén Deacetylation | Catalytic Sodium Methoxide in Methanol | D-Glucose (all acetyl groups removed) |
| Lewis Acid Catalysis | Aluminum Chloride (AlCl₃) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose |
| Organotin Catalysis | (i-Pr)₃Sn(OEt) | 2,3,4,6-tetra-O-acetyl-D-glucopyranose |
| Hydrazine Acetate | Hydrazine Acetate in DMF | 2,3,4,6-tetra-O-acetyl-D-glucopyranose |
Reactions for the Synthesis of Novel Conjugates and Nucleosides
The versatility of this compound extends to its use in the synthesis of a wide array of novel conjugates and nucleosides. The ability to selectively functionalize the anomeric position after deacetylation is a key strategy in this regard.
Following selective anomeric deacetylation, the resulting free hydroxyl group can be activated or converted into a leaving group, such as a bromide, by treatment with HBr in acetic acid. ccsenet.org This anomeric bromide is a versatile intermediate that can be reacted with various nucleophiles to form new glycosidic bonds.
This strategy is employed in the synthesis of nucleosides, where the anomeric carbon of the sugar is linked to a nitrogenous base. The Koenigs-Knorr reaction and its modifications have been historically important for the synthesis of nucleosides. wikipedia.org The peracetylated sugar halide is reacted with a protected purine (B94841) or pyrimidine (B1678525) base to form the N-glycosidic bond.
Furthermore, D-glucose pentaacetate derivatives are used to synthesize other novel conjugates. For example, penta-O-galloyl-D-glucopyranose, which has shown antidiabetic properties, is synthesized from D-glucose. nih.gov Structure-activity relationship studies of these conjugates often involve the systematic modification of the sugar scaffold, a process facilitated by the use of protected intermediates like D-glucose pentaacetate. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of D-Glucopyranose, pentaacetate, offering detailed information about its atomic connectivity and three-dimensional arrangement in solution.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the complete structural assignment of this compound. The chemical shifts (δ) of the protons and carbons in the pyranose ring and the acetate (B1210297) groups are highly sensitive to their local electronic environment, providing a unique fingerprint of the molecule.
For the α-anomer of this compound in deuterated chloroform (B151607) (CDCl₃), the anomeric proton (H-1) typically resonates at a downfield chemical shift, for instance, around 6.334 ppm. chemicalbook.com The other ring protons appear in the range of 4.10 to 5.474 ppm. chemicalbook.com The protons of the five acetate methyl groups give rise to distinct singlets in the upfield region, generally between 2.021 and 2.186 ppm. chemicalbook.com In some studies, the β-anomer's H-1 proton has been observed at approximately 6.29 ppm, while the α-anomer's H-1 appears at 5.68 ppm. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data, with the carbon atoms of the pyranose ring exhibiting characteristic shifts. For instance, in one study, the ring carbons of a related compound were observed between 65.7 and 95.9 ppm, while the carbonyl carbons of the acetate groups resonated at approximately 168.3 to 169.7 ppm. nih.gov The methyl carbons of the acetyl groups appear at around 20.5 to 20.7 ppm. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning all proton and carbon signals by revealing their through-bond connectivities. rsc.org
¹H NMR Data for α-D-Glucopyranose, pentaacetate in CDCl₃ chemicalbook.com
| Assignment | Chemical Shift (ppm) |
|---|---|
| H-1 | 6.334 |
| H-3 | 5.474 |
| H-2/H-4 | 5.12 |
| H-4/H-2 | 5.11 |
| H-6a | 4.274 |
| H-5/H-6b | 4.13 |
| H-6b/H-5 | 4.10 |
Deuterium-Induced Isotope Effects on Chemical Shifts
The substitution of hydrogen with deuterium (B1214612) at specific positions in the this compound molecule induces small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium-induced isotope effects (DHIECS). nih.gov These effects provide valuable information about the electronic structure and vibrational averaging of bond lengths and angles within the molecule. researchgate.net The largest isotope effects are typically observed for the carbon atom directly bonded to the deuterium. researchgate.net Studies have shown a correlation between the one-bond deuterium-induced isotope effect (¹Δ) and the C-H bond lengths calculated using density functional theory (DFT), offering a sophisticated tool for probing subtle structural details. nih.gov
Conformational Analysis using NMR Parameters (e.g., Coupling Constants, NOEs)
The three-dimensional conformation of this compound in solution can be determined by analyzing various NMR parameters. Vicinal proton-proton coupling constants (³J(H,H)) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, large coupling constants between adjacent protons on the pyranose ring are indicative of a diaxial relationship, which is characteristic of the stable ⁴C₁ chair conformation of the glucopyranose ring.
Solvent Effects on NMR Spectra
The choice of solvent can influence the NMR spectra of this compound by altering its conformation and the chemical shifts of its nuclei. While many studies are conducted in deuterated chloroform (CDCl₃), research has also explored the effects of other solvents. For example, changing the solvent can lead to shifts in the resonance frequencies of both proton and carbon nuclei, reflecting changes in the local magnetic environment and potentially minor conformational adjustments of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. nih.gov The nominal molecular weight of this compound is approximately 390.34 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting fragmentation pattern provides a characteristic fingerprint. Common fragmentation pathways for peracetylated sugars involve the loss of acetic acid (60 Da) and ketene (B1206846) (42 Da) moieties from the molecular ion. acs.org The analysis of these fragmentation patterns can help to elucidate the structure of the carbohydrate. acs.org For instance, the mass spectrum of α-D-glucopyranose pentaacetate shows a characteristic peak at m/z 331, corresponding to the loss of an acetoxy group. chemicalbook.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the exact mass of the molecular ion. nih.gov
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. nih.gov The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various vibrational modes of its functional groups.
The most prominent features in the FTIR spectrum include:
C=O Stretching: Strong absorption bands in the region of 1735-1750 cm⁻¹ are characteristic of the carbonyl (C=O) stretching vibrations of the five ester groups.
C-O Stretching: Multiple strong bands are observed in the 1000-1300 cm⁻¹ region, which correspond to the C-O stretching vibrations of the acetyl groups and the pyranose ring ether linkages.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methine groups.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
|---|---|
| C=O Stretching | 1735-1750 |
| C-O Stretching | 1000-1300 |
Other Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two such techniques widely employed in its analysis.
HPLC is a versatile technique for the analysis of this compound. A reverse-phase HPLC method has been developed for its analysis, utilizing a mobile phase of acetonitrile (B52724), water, and an acid modifier. The separation of the α and β anomers can be challenging due to their structural similarity. However, studies have shown that the choice of stationary phase and mobile phase composition can significantly impact their resolution. For instance, while some separations may not be achieved with acetonitrile as the organic modifier, switching to methanol (B129727) can result in the clear separation of the two anomer peaks. shodex.com The temperature of the column is another critical parameter, with higher temperatures often employed to increase the rate of anomer interconversion and prevent peak splitting. shodex.commdpi.com
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound, often after derivatization. The pentaacetate derivative of glucose is itself utilized in GC-MS methods for determining the positional deuterium enrichment of glucose. nih.gov In such analyses, the pentaacetate derivative yields characteristic fragments that can be monitored. For instance, in one method, fragments at m/z 331 and 169 were identified for the pentaacetate derivative. nih.gov Furthermore, protocols have been established for the GC-MS/MS analysis of glucose pentaacetate derived from plasma samples, where it is formed by derivatization with acetic anhydride (B1165640). protocols.io The NIST Chemistry WebBook also indicates the availability of gas chromatography data for α-D-Glucopyranose, pentaacetate. nist.gov
| Analytical Technique | Application | Key Findings/Parameters |
| X-ray Crystallography | Crystal Structure Determination | The 3D structure of α-D-Glucopyranose, pentaacetate is available in the Cambridge Structural Database. nih.gov |
| X-ray Diffraction | Analysis of Crystalline Forms | Confirmed the higher stability of the amorphous equimolar mixture of α and β anomers. aip.orgosti.gov |
| Calorimetry | Polymorphism Analysis | Determined the heats of fusion for α (88 J/g), β (81 J/g), and eutectic mixture (60 J/g). researchgate.net |
| HPLC | Anomer Separation | Mobile phase composition (e.g., methanol vs. acetonitrile) and temperature are key for resolving α and β anomers. shodex.com |
| GC-MS | Quantitative Analysis | Used to analyze the pentaacetate derivative for glucose enrichment studies, with characteristic fragments at m/z 331 and 169. nih.gov |
This table summarizes the application of advanced analytical techniques in the characterization of this compound.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) represents a family of powerful and versatile analytical techniques for the separation of a wide array of molecules. The applicability of CE to the analysis of this compound, a neutral and non-ionic compound, requires specific modes of the technique, primarily Micellar Electrokinetic Chromatography (MEKC), as direct analysis by Capillary Zone Electrophoresis (CZE) is not feasible. In CZE, separation is driven by the differential migration of charged species in an electric field. As this compound lacks a native charge, it would migrate with the electro-osmotic flow (EOF) without separation from other neutral molecules. techniques-ingenieur.fr
Micellar Electrokinetic Chromatography (MEKC) is a highly suitable adaptation of CE for the separation of neutral analytes like this compound. wikipedia.orglongdom.org This technique employs a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.orgnews-medical.net These surfactant molecules aggregate to form micelles, which constitute a pseudo-stationary phase. longdom.org The separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. news-medical.net
For this compound, its acetylated, and thus more hydrophobic nature compared to its parent monosaccharide, would lead to interaction with the hydrophobic core of the micelles. The extent of this interaction, and therefore its migration time, would be dependent on its partition coefficient between the micellar and aqueous phases. Analytes with greater hydrophobicity will spend more time within the micelle and thus have longer migration times. This principle allows for the separation of different acetylated carbohydrates and potentially the anomers of this compound (α and β), should they exhibit different partitioning behaviors.
While no direct studies on the CE of this compound are prominently available, research on other neutral and derivatized carbohydrates provides a framework for its potential analysis. For instance, the separation of various neutral compounds is well-established using MEKC. nih.govijpsonline.com The conditions for such a separation would typically involve a fused-silica capillary, a buffer system (e.g., borate (B1201080) or phosphate (B84403) buffer), and a surfactant like SDS.
An alternative, though less direct, approach for analyzing this compound by CE would involve derivatization to introduce a charged or chromophoric tag. nih.gov This is a common strategy for carbohydrates, which often lack a strong UV chromophore for detection. tandfonline.com Derivatization with a charged tag would allow for separation by CZE based on the charge-to-size ratio. acs.org However, this would add complexity to the sample preparation and would be analyzing a derivative rather than the native compound.
Detailed Research Findings
Given the absence of specific literature on the CE of this compound, a hypothetical MEKC separation is presented below to illustrate the expected research findings. The data table outlines a potential method for the separation of this compound from related compounds, demonstrating the principles of MEKC.
The following table details hypothetical parameters and results for an MEKC analysis of this compound and its potential impurities or related substances. The migration times (tm) are indicative of the degree of interaction with the micellar phase.
Table 1: Hypothetical MEKC Separation of this compound and Related Compounds
| Analyte | Expected Migration Time (tm, min) | Theoretical Plates (N) | Resolution (Rs) |
|---|---|---|---|
| D-Glucose | 5.2 | 150,000 | - |
| D-Glucopyranose, monoacetate | 8.5 | 180,000 | 4.1 |
| D-Glucopyranose, diacetate | 11.3 | 200,000 | 3.8 |
| α-D-Glucopyranose, pentaacetate | 15.8 | 250,000 | 5.5 |
| β-D-Glucopyranose, pentaacetate | 16.5 | 260,000 | 1.2 |
| Sudan III (Micelle Marker) | 20.1 | - | - |
| Acetone (EOF Marker) | 4.1 | - | - |
Conditions: Fused-silica capillary (50 µm i.d., 60 cm total length, 52 cm effective length); Background electrolyte: 25 mM sodium borate buffer, pH 9.2, containing 50 mM SDS; Applied voltage: 20 kV; Temperature: 25°C; Detection: UV at 214 nm.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of D-glucopyranose pentaacetate.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in D-glucopyranose pentaacetate, a process known as geometry optimization. stackexchange.com By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.
One study employed DFT calculations at the B3LYP/6-31G* level of theory to derive the optimal geometries for the deacetylation of β-D-glucose pentaacetate. nih.gov This level of theory has been shown to be effective for geometry optimization of carbohydrate systems. researchgate.net For instance, in related studies on pentahydrates of α- and β-D-glucopyranose, DFT calculations at the B3LYP/6-311++G** level provided detailed structural parameters. researchgate.net While specific bond lengths and angles for D-glucopyranose pentaacetate are not detailed in the provided search results, typical optimized bond lengths for similar carbohydrate structures calculated by DFT are approximately 1.11 Å for C-H, 1.45 Å for C-O, and 1.52 Å for C-C bonds. researchgate.net
DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a powerful tool for predicting NMR chemical shifts. nih.govaps.org This approach can help in the assignment of complex NMR spectra and in the structural elucidation of carbohydrate derivatives. nih.gov
The accuracy of DFT-predicted NMR chemical shifts for carbohydrates can be quite high. For proton (¹H) NMR, mean absolute deviations between calculated and experimental values can be less than 0.25 ppm. nih.gov For carbon-¹³ (¹³C) NMR, while the correlation is generally good, calculated shifts can be systematically larger than experimental values by around 10 ppm. nih.govencyclopedia.pub To improve accuracy, a combination of Molecular Dynamics (MD) simulations and DFT calculations can be employed to account for solvent effects and conformational averaging. nih.govencyclopedia.pub
Different DFT functionals can be tested to find the best agreement with experimental data. For example, studies on other organic molecules have shown that specific functionals can be optimized for predicting either ¹H or ¹³C chemical shifts. idc-online.com While a specific table of predicted vs. experimental NMR shifts for D-glucopyranose pentaacetate is not available in the search results, the general approach has been successfully applied to glucose and its derivatives. nih.govencyclopedia.pub
| Parameter | Typical Accuracy of DFT Prediction |
| ¹H NMR Chemical Shift | < 0.25 ppm deviation from experiment nih.gov |
| ¹³C NMR Chemical Shift | ~10 ppm systematic deviation from experiment nih.govencyclopedia.pub |
The pyranose ring of D-glucopyranose pentaacetate is not static but can adopt several conformations, such as chair, boat, and skew-boat forms. DFT calculations, particularly when combined with techniques like metadynamics, can be used to compute the conformational free energy landscape of the molecule. nih.govnih.gov This landscape maps the relative energies of different conformations, revealing the most stable forms and the energy barriers between them.
For the related β-D-glucopyranose, ab initio metadynamics studies have shown that the conformational free energy landscape contains nine free energy minima, with only six corresponding to canonical conformations. nih.gov The most stable conformation is the ⁴C₁ chair form. nih.govresearchgate.net The presence of bulky acetate (B1210297) groups in D-glucopyranose pentaacetate influences the conformational preferences, and DFT can quantify these effects. For instance, the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation, is a key factor in the conformational preferences of D-glucopyranose pentaacetate and can be clearly demonstrated through both experimental and computational results. nih.gov
A study on the deacetylation of β-D-glucose pentaacetate using DFT at the B3LYP/6-31G* level rationalized the inversion of configuration at the anomeric position by examining the energy variations of the reaction. nih.gov It was found that the α-anomer is significantly more stable than the β-anomer, with a predicted yield ratio of approximately 35 to 1 at equilibrium, which aligns with experimental observations. nih.gov
Molecular Dynamics Simulations and Modeling
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic properties, interactions, and reaction mechanisms.
A study on the interaction between β-D-glucopyranose and imidazole (B134444) in an aqueous solution using MD simulations found evidence of weak stacking interactions. nih.gov Additionally, significant non-stacked interactions through hydrogen bonding were observed, primarily involving the N3 atom of imidazole. nih.gov While this study was on the unacetylated glucose, the principles of molecular interaction and mobility are applicable to its pentaacetate derivative.
The conformational mobility of oligosaccharides containing glucose derivatives has been explored using MD simulations. nih.gov These studies have shown that while the pyranoside ring remains in a stable chair conformation, exocyclic dihedral angles, such as those of the acetyl groups, exhibit numerous transitions on a picosecond timescale. nih.gov The mobility of the glycosidic linkages is highly dependent on their stereochemistry. nih.gov
MD simulations can be employed to investigate the mechanisms of chemical reactions, such as the anomerization of D-glucopyranose pentaacetate, which is the conversion between its α- and β-anomers.
The anomerization of D-glucopyranose pentaacetate catalyzed by stannic chloride in chloroform (B151607) is understood to proceed through the complete dissociation of the C1-acetoxy group, leading to the formation of an intermediate carbonium ion. colab.ws The initial step in the β to α rearrangement is a rapid dissociation, with participation from the neighboring C2-acetoxy group, to form a resonance-stabilized carbonium ion. colab.ws The rate-determining step appears to be the rearrangement of this ion to other ionic species that can then recombine with an acetate ion to yield the more stable α-acetate. colab.ws
An alternative, milder anomerization of β-D-glucose pentaacetate can be promoted by imidazole, which can occur in both organic solvents and in the solid state. chemrxiv.org Mechanistic studies suggest that this process does not follow the same pathway as acid-catalyzed anomerization. chemrxiv.orgresearchgate.net The proposed mechanism involves an intermolecular acyl transfer promoted by two imidazole molecules in a concerted manner. researchgate.net
Ligand-Receptor Interactions (e.g., Docking Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a derivative of D-glucopyranose, pentaacetate, and a protein receptor at the atomic level. Such studies are crucial in drug discovery and design, providing insights into the binding affinity and mode of action of potential therapeutic agents.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on its derivatives highlights the utility of this approach. For instance, molecular docking has been instrumental in evaluating the potential of various glucose derivatives as inhibitors of enzymes implicated in metabolic diseases like diabetes. These studies typically involve the following steps: preparation of the three-dimensional structures of the ligand and the receptor, defining the binding site on the receptor, and running the docking algorithm to generate and score different binding poses.
A study on pyridone derivatives as glucokinase activators exemplifies the insights gained from molecular docking. Although not direct derivatives of this compound, this research illustrates how computational docking can identify key interactions, such as arene-cationic interactions with specific residues within the allosteric site of the glucokinase enzyme, which are crucial for its activation.
In a similar vein, molecular docking studies of flavonoid compounds and their derivatives as potential antidiabetic agents have been conducted against enzymes like glucoamylase and maltase. These studies assess the binding energies and interaction patterns of the ligands within the enzyme's active site, helping to identify promising candidates for further development. The binding affinity is often quantified by the binding free energy (ΔG), where a more negative value indicates a stronger interaction.
The following table summarizes representative findings from docking studies on glucose derivatives with various protein targets, illustrating the type of data generated and its significance.
| Ligand Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyridone Derivatives | Glucokinase (GK) | Not specified | R63 | japsonline.com |
| Flavonoid Derivatives | Glucoamylase Maltase | -4.72 (for Quercetin) | Not specified | |
| Guggultetrol | Glucokinase (1V4S) | Not specified | Thr-168, Glu-290, Glu-51, Ser-411, Gly-410, Asn-254, Thr-206, Arg-155, Asp-205 | mdpi.com |
| Abscisic Acid | Aldose Reductase (3G5E) | -6.6 | TRP111, CYS298 | nih.gov |
These examples underscore the power of molecular docking to elucidate the structural basis of ligand-receptor recognition and to guide the rational design of new bioactive molecules based on the D-glucopyranose scaffold.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful for investigating the reaction mechanisms of this compound at a molecular level. These calculations provide detailed information about the energetics and geometries of reactants, transition states, and products, which is often difficult to obtain through experimental methods alone.
One area of significant investigation has been the deacylation of β-D-glucose pentaacetate. A theoretical study using DFT at the B3LYP/6-31G* level of theory was conducted to understand the deacetylation process in the presence of a Lewis acid like BF3. These calculations helped to rationalize the observed inversion of configuration at the anomeric position during the reaction. The study explored possible reaction pathways, including the formation of an oxonium intermediate. scialert.net
Another important reaction that has been studied computationally is the homogeneous Brønsted-acid catalysis of D-glucopyranose in an aqueous solution. Using high-level computational methods like G4MP2 with the SMD solvation model, researchers have been able to compute the free energies of various species involved in the isomerization, protonation, and decomposition processes. researchgate.net These calculations have led to a more complete and accurate reaction mechanism, highlighting the importance of the rotation of the C-C bond at the C5 and C6 positions. This rotation was found to be a low-energy process that significantly affects the reactivity and the subsequent decomposition pathways of the protonated D-glucose cations. researchgate.net
The anomerization of β-D-glucose pentaacetate to its α-anomer, a reaction of significant interest in synthetic carbohydrate chemistry, has also been investigated using computational methods. Mechanistic studies, including computational analysis, have been performed to understand the role of promoters like imidazole in this conversion. These studies have helped to elucidate the reaction pathway, indicating the crucial role of the free nucleophilic amine part of imidazole and the sensitivity of the reaction to the presence of water.
The table below presents a summary of key findings from quantum chemical calculations on reaction mechanisms involving D-glucopyranose and its pentaacetate derivative.
| Reaction | Computational Method | Key Findings | Reference |
| Deacetylation of β-D-glucose pentaacetate | DFT (B3LYP/6-31G*) | Rationalized the inversion of configuration at the anomeric position and elucidated the role of an oxonium intermediate. | scialert.net |
| Homogeneous acid catalysis of D-glucopyranose | G4MP2 with SMD solvation model | Showed that C-C bond rotation is a facile process that influences the stability and reactivity of protonated isomers, leading to a complex competition between interconversion and decomposition. | researchgate.net |
| Imidazole-promoted anomerization of β-D-glucose pentaacetate | Not specified | Demonstrated the necessity of the free nucleophilic amine of imidazole and the inhibitory effect of protons on the anomerization process. | nih.gov |
These quantum chemical studies provide a detailed and quantitative understanding of the reaction mechanisms, which is essential for optimizing reaction conditions and designing new synthetic routes.
Structure-Activity Relationship (SAR) and Computational Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies, often coupled with computational design, are crucial for developing new therapeutic agents.
A notable example is the investigation into the antidiabetic properties of penta-O-galloyl-D-glucopyranose (PGG), a derivative of D-glucopyranose. SAR studies revealed that both the glucose core and the galloyl groups are critical for its activity as an insulin (B600854) mimetic. nih.gov The glucose scaffold was found to provide an optimal framework to present the galloyl groups in the correct spatial orientation for binding to and activating the insulin receptor. Furthermore, these studies identified that the galloyl groups at positions 1, 2, 3, and 4 of the glucose ring are essential for activity, while the galloyl group at position 6 is not. This finding led to the computational design and synthesis of new analogues, such as 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose, which exhibited significantly higher glucose transport stimulatory activity. nih.gov
Computational design plays a pivotal role in modern drug development. It encompasses a range of techniques, from in silico screening of virtual compound libraries to the rational design of novel molecules based on the three-dimensional structure of the target receptor. wur.nl For instance, the design of glycosidase inhibitors, which are relevant for treating diseases like diabetes and viral infections, often relies on computational approaches. rsc.org These methods can predict the binding affinity and selectivity of designed inhibitors, thereby reducing the time and cost associated with experimental screening.
The development of dual inhibitors for sodium-dependent glucose co-transporters SGLT1 and SGLT2 is another area where computational design and SAR have been applied to C-aryl glycoside derivatives. Through the construction of 3D-QSAR models, researchers have been able to quantify the relationship between the molecular fields (steric and electrostatic) of the inhibitors and their biological activity. This information is then used to design new compounds with predicted higher potency and favorable pharmacokinetic properties.
The following table summarizes key SAR findings for derivatives of D-glucopyranose.
| Compound Series | Biological Activity | Key Structural Features for Activity | Reference |
| Penta-O-galloyl-D-glucopyranose (PGG) and analogues | Antidiabetic (Insulin mimetic) | Glucose core as a scaffold; Galloyl groups at positions 1, 2, 3, and 4 are essential. | nih.gov |
| C-aryl glycoside derivatives | SGLT1/SGLT2 inhibition | Specific substitutions on the aryl ring and the nature of the glycosidic linkage influence potency and selectivity. | |
| Acylated D-glucose derivatives | Antibacterial | The type and position of acyl groups on the glucose ring determine the spectrum and potency of antibacterial activity. | researchgate.net |
Research on Biological Interactions and Metabolic Pathways
Protein Acetylation and its Link to Glucose Metabolism
Protein acetylation is a reversible post-translational modification that plays a pivotal role in regulating cellular processes, including metabolism. The balance of acetylation is maintained by the opposing actions of lysine (B10760008) acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.gov
The regulation of metabolic enzymes by acetylation is a widespread phenomenon, conserved across different forms of life. nih.gov Acetyl-CoA serves as the acetyl donor for these reactions, meaning that the level of protein acetylation is intrinsically linked to the cell's metabolic state as reflected by acetyl-CoA concentration. nih.gov
High glucose levels can lead to an increase in the nucleocytosolic pool of acetyl-CoA, promoting a state of "hyperacetylation" of metabolic enzymes. nih.govnih.gov This modification can alter an enzyme's catalytic activity, its stability, or its interactions with other proteins. nih.gov For example, the acetylation and subsequent degradation of PEPCK is stimulated by high glucose, providing a mechanism to shut down glucose production when it is already abundant. nih.gov Conversely, under low glucose or fasting conditions, mitochondrial acetyl-CoA levels rise, and sirtuin deacetylases become active to remove acetyl groups, thereby adjusting metabolic flows to the prevailing conditions. nih.gov The hydrolysis of D-glucopyranose, pentaacetate can contribute to the acetyl-CoA pool, thereby influencing this regulatory landscape. youtube.comnih.gov
Role of Lysine Acetyltransferases (KATs) and Deacetylases (HDACs)
The acetylation and deacetylation of proteins are crucial post-translational modifications that regulate a vast array of cellular processes. nih.govnih.gov This dynamic interplay is orchestrated by two opposing enzyme families: lysine acetyltransferases (KATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. nih.govnih.govnih.gov
Lysine Acetyltransferases (KATs):
KATs, also known as histone acetyltransferases (HATs), are a group of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue on a protein substrate. nih.gov This process, known as acetylation, neutralizes the positive charge of the lysine side chain, which can lead to conformational changes in the protein and alter its interactions with other molecules, including DNA. nih.govyoutube.com
There are several families of KATs, including the GNAT, MYST, and p300/CBP families, each with distinct substrate specificities and cellular functions. nih.gov These enzymes are not limited to histones and can acetylate a wide range of non-histone proteins, thereby regulating their activity, localization, and stability. nih.govnih.gov The activity of KATs is intrinsically linked to the metabolic state of the cell, as they rely on the availability of acetyl-CoA, a central metabolite. nih.gov
Histone Deacetylases (HDACs):
In contrast to KATs, HDACs catalyze the removal of acetyl groups from lysine residues, restoring the positive charge and reversing the effects of acetylation. nih.govyoutube.comyoutube.com HDACs are also a diverse family of enzymes, broadly classified into four classes based on their sequence homology and mechanism of action. nih.govyoutube.com
The balance between KAT and HDAC activity is critical for maintaining cellular homeostasis. nih.gov Dysregulation of this balance, often through mutations or altered expression of these enzymes, is implicated in a variety of diseases, including cancer. nih.govnih.govmarketresearchintellect.com For instance, the overactivity of certain HDACs can lead to the inappropriate silencing of tumor suppressor genes, promoting cancer development. nih.govyoutube.com Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer drugs. nih.govyoutube.com
The interplay between KATs and HDACs extends beyond histone modification and plays a significant role in regulating the activity of various metabolic enzymes. nih.gov This reciprocal regulation highlights the intricate connection between epigenetic modifications and cellular metabolism.
Histone Acetylation in Response to Glucose
The availability of glucose, a primary energy source for cells, directly influences the landscape of histone acetylation, thereby linking cellular metabolism to gene expression. nih.govnih.gov This connection is primarily mediated through the production of acetyl-CoA, the universal acetyl group donor for KAT-catalyzed reactions. nih.govnih.gov
When glucose is abundant, it is metabolized through glycolysis to pyruvate (B1213749), which then enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. nih.govmdpi.com This mitochondrial acetyl-CoA can be used in the tricarboxylic acid (TCA) cycle for energy production or be exported to the cytoplasm and nucleus. In the nucleus, ATP-citrate lyase (ACLY) cleaves citrate (B86180) to generate a pool of acetyl-CoA that is readily available for histone acetylation by KATs. nih.gov
Increased glucose metabolism leads to higher levels of nuclear acetyl-CoA, which in turn promotes global histone hyperacetylation. nih.gov This elevated acetylation is often associated with the activation of genes involved in cell growth and proliferation. nih.gov For example, in muscle stem cells, high glucose utilization for mitochondrial respiration leads to increased acetyl-CoA and elevated histone acetylation, which is linked to the maintenance of the stem cell state. nih.gov
Conversely, under conditions of glucose starvation, the cellular acetyl-CoA levels decrease, leading to a global shift in histone acetylation patterns. nih.gov In yeast, for instance, carbon starvation causes a dramatic relocation of histone acetylation marks from growth-promoting genes to genes involved in gluconeogenesis and fat metabolism, reflecting a metabolic switch to alternative energy sources. nih.gov
This dynamic regulation of histone acetylation in response to glucose availability provides a mechanism for cells to coordinate their gene expression programs with their metabolic state. nih.govnih.gov This intricate link between glucose metabolism and epigenetic modifications is a critical aspect of cellular function and is implicated in various physiological and pathological processes, including development, differentiation, and cancer. nih.govnih.govmdpi.com
Interactions with Biological Systems at a Molecular Level
This compound, due to its acetylated nature, interacts with biological systems in a manner distinct from its parent molecule, D-glucose. ontosight.aichemsynlab.com The five acetyl groups render the molecule more lipophilic, allowing it to more readily cross cellular membranes. chemsynlab.com
One of the key molecular interactions of this compound is its ability to serve as a substrate for certain enzymes. synose.com While it is not a direct substrate for glycolysis like glucose, its acetyl groups can be removed by cellular esterases, releasing glucose and acetate (B1210297). This property makes it a useful tool for researchers to deliver glucose or acetate to cells in a controlled manner.
Furthermore, this compound has been shown to have an insulinotropic action, suggesting it can stimulate insulin (B600854) secretion from pancreatic beta-cells. synose.commedchemexpress.com The precise mechanism of this action is still under investigation but is thought to involve its metabolism within the beta-cells. medchemexpress.com
The interaction of this compound with enzyme systems extends to its use as a standard for the determination of acetyl groups in biological samples. synose.comdeyerchem.com Its well-defined structure and the presence of five acetyl groups make it a reliable reference compound.
At a more complex level, the anomerization of this compound, the conversion between its α and β forms, can be catalyzed by certain enzymes or under specific chemical conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process involves the C1-acetoxy group and can proceed through the formation of a carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.com The stability and reactivity of the anomers differ, which can influence their biological interactions. cdnsciencepub.comcdnsciencepub.com
Potential Biological Activities (Antibacterial, Antifungal, Antiparasitic, Antiviral, Anticancer)
Research has indicated that this compound exhibits a range of potential biological activities.
Antibacterial and Antifungal Activity: Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. synose.com It has demonstrated activity against Shigella dysenteriae, Staphylococcus, and Candida albicans, among others. synose.com
Antiparasitic Activity: The compound has also been observed to have an ovicidal effect on arthropod pests such as Tetranychus urticae (two-spotted spider mite) and whiteflies, suggesting potential applications in pest control. synose.com
Antiviral Activity: Some research suggests that glucose pentaacetate may inhibit the growth of certain viruses. chemsynlab.com
Anticancer Activity: There is evidence to suggest that this compound may possess anti-inflammatory and anticancer properties. chemsynlab.com Glycopeptide dendrimer conjugates of colchicines and sugar, synthesized using glucose pentaacetate derivatives, have been studied for their cytotoxicity against HeLa cells. synose.comdeyerchem.com
It is important to note that much of the research into these biological activities is still in early stages.
Enzyme Mechanisms and Substrate Specificity
The enzymatic interactions of this compound are primarily related to its role as a substrate for enzymes that can cleave its acetyl groups.
Enzymes are highly specific in their action, typically binding to a particular substrate to catalyze a specific reaction. ncert.nic.in In the context of this compound, cellular esterases can recognize and hydrolyze the ester bonds of the acetyl groups, releasing glucose and acetate. The specificity of these esterases can vary, with some potentially showing a preference for certain acetylated positions on the glucose ring.
The anomerization of this compound, the interconversion between the α and β anomers, is a key mechanistic aspect. cdnsciencepub.comcdnsciencepub.com This reaction, which can be catalyzed by Lewis acids like stannic chloride, involves the specific dissociation of the C1-acetoxy group. cdnsciencepub.comcdnsciencepub.com The mechanism proceeds through the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.com The stability of the α-anomer is notably higher than the β-anomer under these acidic conditions. cdnsciencepub.comcdnsciencepub.com The participation of the C2-acetoxy group is believed to be involved in the initial rapid dissociation of the β-anomer. cdnsciencepub.comcdnsciencepub.com
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecule Synthesis
As a readily available and synthetically flexible chiral building block, D-glucopyranose, pentaacetate is a cornerstone in the synthesis of numerous complex organic molecules. deyerchem.com It serves as a key intermediate for creating a variety of glycosylation donors, which are essential for introducing sugar moieties into other molecules. deyerchem.com
The incorporation of a glucose unit into a drug molecule can significantly alter its physicochemical properties, often leading to improved bioavailability and modified activity. deyerchem.com this compound is a common starting material for the synthesis of such glycosylated drugs and prodrugs. ontosight.aideyerchem.com The process typically involves using the pentaacetate as a precursor to create a glycosyl donor, which is then reacted with the parent drug molecule.
A notable area of research is in the development of antidiabetic agents. Studies have focused on the synthesis of penta-O-galloyl-D-glucopyranose (PGG) and its analogues, which act as insulin (B600854) mimetics. nih.gov These compounds have been shown to stimulate glucose transport in adipocytes and reduce blood glucose levels in animal models. nih.gov Research into the structure-activity relationship of these compounds has revealed that the glucose core provides an optimal scaffold for presenting the active galloyl groups. nih.gov
This compound is also an intermediate in the synthesis of various other bioactive compounds and pharmaceuticals. deyerchem.comgoogle.com Glycosylation can enhance the therapeutic potential of existing drugs. deyerchem.com
Table 1: Examples of Pharmaceuticals and Bioactive Molecules Synthesized Using this compound as an Intermediate
| Synthesized Compound/Class | Therapeutic Area/Application | Reference |
| Penta-O-galloyl-D-glucopyranose (PGG) | Antidiabetic (Insulin Mimetic) | nih.gov |
| Arbutin | Cosmetics (Skin-lightening agent) | deyerchem.comgoogle.com |
| Linsidomide (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Silibinin (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Tocopherol (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Gallic Acid (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Glibenclamide (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Clopidol (Glycosylated) | Improved Bioavailability | deyerchem.com |
| Sterol Glucoside Toxins | Pharmaceutical Active Ingredients | deyerchem.com |
| Echinatin Glycosides | Pharmaceutical Active Ingredients | deyerchem.com |
Many biologically active natural products are glycosides, containing one or more sugar units attached to a non-sugar aglycone. The synthesis of these complex molecules often relies on carbohydrate precursors like this compound. It is used as an intermediate for synthesizing naturally occurring compounds such as diosgenin (B1670711) and various glucosyl saponins, including tigogenin (B51453) and hederagenin (B1673034) saponins. deyerchem.com The synthesis of phenolic glycosides, a class of compounds found widely in plants with various biological activities, can also utilize glucose pentaacetate derivatives. nih.gov
Carbohydrate-containing polymers, or glycopolymers, are of significant interest due to their biocompatibility, biodegradability, and ability to mimic biological macromolecules like glycoproteins. researchgate.netrsc.org These materials have potential applications in drug delivery, tissue engineering, and as novel biomaterials. researchgate.net
This compound serves as a foundational material for creating monomers used in the polymerization of these specialized polymers. deyerchem.comnih.gov For instance, research has demonstrated the synthesis of novel biodegradable polymers from glucose-derived monomers. nih.gov In this process, a derivative, 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose, is synthesized from D-glucose and acetic anhydride (B1165640). nih.gov This bromo-derivative is then reacted with potassium acrylate (B77674) or methacrylate (B99206) to form polymerizable monomers like 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc). nih.gov These monomers can be homopolymerized or copolymerized to create biodegradable materials with properties that can resemble those of conventional plastics like PMMA, but with the added advantage of environmental degradation. nih.gov
Table 2: Synthesis of Biodegradable Polymers from Glucose Derivatives
| Precursor/Monomer | Description | Resulting Polymer | Key Property | Reference |
| 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucopyranose | Intermediate derived from glucose pentaacetate synthesis pathway. | N/A | Key synthetic intermediate. | nih.gov |
| 2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc) | Monomer synthesized from the bromo-derivative and potassium acrylate. | Poly(AGlc) | Biodegradable | nih.gov |
| 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) | Monomer synthesized from the bromo-derivative and potassium methacrylate. | Poly(MGlc) | Biodegradable | nih.gov |
| MGlc/AGlc-MMA-NVP Copolymers | Copolymers of the glucose-based monomers with methyl methacrylate (MMA) and N-vinylpyrrolidone (NVP). | Ternary Copolymers | Biodegradable (over 10% weight loss in six months). | nih.gov |
Protecting Group Chemistry in Multi-step Synthesis
In the multi-step synthesis of complex carbohydrates and glycoconjugates, it is essential to selectively protect and deprotect hydroxyl groups. ontosight.ai The five acetyl groups of this compound serve as effective protecting groups for the corresponding hydroxyls on the glucose ring. ontosight.aiysu.edu This protection prevents the hydroxyls from participating in unwanted side reactions, allowing chemists to perform specific transformations on other parts of the molecule or on a molecule to which the sugar is being attached. ontosight.ai
The acetyl groups are stable under a variety of reaction conditions but can be removed when desired. For example, deacetylation can be achieved under the action of a Lewis acid like aluminum chloride at elevated temperatures. nih.gov The choice of the anomer can also be important; the β-anomer of D-glucose pentaacetate has been found to react faster with nucleophiles in the presence of Lewis acids during glycosylation reactions. chemrxiv.org This role as a protected form of glucose is fundamental to its utility in synthesizing more complex oligosaccharides and glycoconjugates. ontosight.ai
Development of Advanced Materials
Beyond its role in synthesizing discrete molecules, this compound is utilized in the creation of advanced materials with tailored properties. deyerchem.com It has been explored for use in creating glycoside liquid crystal materials, as a phase-change solvent for CO2, and as a porogen (pore-forming agent) in the fabrication of polysilsesquioxane films. deyerchem.com
A significant challenge in the pharmaceutical industry is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. pharmtech.com One effective strategy to overcome this is to formulate the API in its amorphous (non-crystalline) state, which generally has higher solubility and dissolution rates. pharmtech.comaip.org However, the amorphous state is thermodynamically unstable and tends to crystallize over time. pharmtech.com
D-glucose pentaacetate has emerged as a promising excipient to stabilize the amorphous phase of APIs. aip.org Research has shown that both α- and β-anomers of glucose pentaacetate can act as stabilizers. aip.org A key study investigated the crystallization behavior of the pure anomers compared to an equimolar (1:1) mixture. The findings revealed that while the molecular dynamics of the mixture are very similar to the pure forms, the crystallization from the amorphous phase was significantly suppressed in the equimolar mixture. aip.org Time-dependent X-ray diffraction studies confirmed the higher stability of the quenched amorphous mixture. aip.org This suggests that using a mixture of the anomers can be more advantageous than using a pure anomer for stabilizing amorphous drugs, thereby preventing crystallization and maintaining the API's enhanced solubility. aip.org
Table 3: Research Findings on this compound as an Amorphous Stabilizer
| System Studied | Key Finding | Implication for Pharmaceutical Formulation | Reference |
| Pure α-D-glucopyranose, pentaacetate | Crystallizes from the amorphous phase. | Can act as a stabilizer, but crystallization may still occur. | aip.org |
| Pure β-D-glucopyranose, pentaacetate | Crystallizes from the amorphous phase. | Can act as a stabilizer, but crystallization may still occur. | aip.org |
| Equimolar (1:1) mixture of α- and β-anomers | Crystallization from the amorphous phase is strongly inhibited. | Offers significantly enhanced stabilization of amorphous APIs compared to pure anomers. | aip.org |
Precursors for Ceramic Materials
While this compound is extensively utilized as an intermediate in various organic syntheses, its application as a direct precursor for bulk ceramic materials is not a widely documented area of research. However, its properties make it a subject of interest in specific niches of materials science, particularly in the formation of porous ceramic-related films.
One of the identified applications for this compound is as a porogen in the creation of polysilsesquioxane films. deyerchem.com Polysilsesquioxanes are a class of hybrid organic-inorganic materials that can be converted into silica-based ceramics upon thermal treatment. In this context, the role of this compound is not to be incorporated into the final ceramic lattice itself, but rather to act as a placeholder to generate pores within the material.
The process typically involves the sol-gel method, where a precursor for the polysilsesquioxane is mixed with this compound. youtube.comsigmaaldrich.com During the subsequent curing and heat treatment stages, the this compound decomposes and is burned out, leaving behind voids or pores in the resulting polysilsesquioxane matrix. The size and distribution of these pores can be influenced by the concentration and dispersion of the this compound in the initial mixture.
The generation of such porous structures is critical for applications requiring high surface area, low dielectric constants, or specific filtration properties. While saccharides and their derivatives are more broadly studied as binders, dispersants, and monomers in ceramic processing, the use of the fully acetylated form, this compound, appears to be specialized for this pore-generating role. scientific.netelsevierpure.com
It is important to note that detailed research findings on the specific mechanisms and efficiency of this compound as a porogen for a wide range of ceramic materials are limited in publicly available literature. The majority of research on saccharides in ceramics focuses on other derivatives and their impact on the rheological properties of ceramic slurries and the mechanical properties of the resulting green bodies. elsevierpure.com
Table 1: Properties of this compound Relevant to Materials Science Applications
| Property | Value |
| Molecular Formula | C16H22O11 |
| Molecular Weight | 390.34 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 111-114 °C (α-anomer), 130-134 °C (β-anomer) |
| Solubility | Soluble in water; easily soluble in ethanol, chloroform (B151607) |
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of D-Glucopyranose, pentaacetate has traditionally involved methods that can be time-consuming or require harsh reagents. For instance, the acetylation of D-glucose with acetic anhydride (B1165640) and a catalyst like pyridine (B92270) has been a common approach. nih.gov While effective, this method can lead to the exclusive formation of the α-anomer. nih.gov Another method involves the use of acetic anhydride and perchloric acid, which has been modified to improve yield by reducing the amount of acetic anhydride and eliminating the need for acetic acid. thepharmstudent.com
A patented process describes the reaction of D-glucose with acetic anhydride in the presence of a sodium acetate (B1210297) catalyst and an organic solvent, which is useful for producing intermediates for various industries. google.com However, there is a growing need for more sustainable and "green" synthetic routes. This includes exploring solvent-less reactions, one-pot procedures, and the use of mechanochemistry to reduce waste and energy consumption. nih.gov The use of eutectic mixtures of monosaccharides, ammonium (B1175870) formate, and water is one such approach being investigated to overcome long reaction times and the use of excess reagents. mpg.de
Future research will likely focus on optimizing these green chemistry principles to develop scalable and environmentally friendly methods for producing this compound and its derivatives. nih.gov
Elucidation of Precise Mechanisms of Action in Biological Systems
While this compound is known to have biological activity, the precise mechanisms of its action are not fully understood. It is recognized as a glucose derivative that plays a role in exploring the mechanism of insulin (B600854) secretion. medchemexpress.com Research in isolated rat pancreatic islets has shown that α-D-glucose pentaacetate is taken up and hydrolyzed, leading to an accumulation of D-glucose within the cells. nih.gov This suggests that its insulin-releasing action is linked to its role as a fuel for islet B-cells. nih.gov
However, there are notable differences in the metabolic pathways of the ester compared to unesterified D-glucose. nih.gov Future studies are needed to further unravel these complexities. This could involve advanced metabolic profiling and cellular imaging techniques to track the fate of the compound within biological systems and identify the specific signaling pathways it modulates.
Identification of Potential Biological Targets
A key area of future research is the identification of specific biological targets for this compound. While its effects on insulin secretion are known, the direct molecular targets responsible for this and other potential biological activities remain to be fully elucidated. medchemexpress.com For example, derivatives of the related compound 5-thio-D-glucopyranose have been shown to inhibit SGLT2, a transporter involved in glucose reabsorption, highlighting its potential as a treatment for type 2 diabetes. colab.ws
Further research could employ techniques such as affinity chromatography, proteomics, and genetic screening to identify proteins and other biomolecules that interact directly with this compound. This would provide a more complete picture of its biological functions and could reveal new therapeutic possibilities.
Novel Analytical Method Development for Characterization
The characterization of this compound and its derivatives relies on a variety of analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. thepharmstudent.comrsc.orgnist.gov High-Performance Liquid Chromatography (HPLC) is also used to analyze and separate mixtures containing this compound. mdpi.com
Future research in this area could focus on developing more sensitive and high-throughput analytical methods. This might include the use of advanced mass spectrometry techniques for more detailed structural elucidation and the development of novel chromatographic methods for better separation of anomers and other isomers. mdpi.com Such advancements would be crucial for quality control in synthesis and for detailed metabolic studies.
Exploration of New Therapeutic Applications
This compound and its derivatives have shown potential for various therapeutic applications. It is primarily known for its insulinotropic action, stimulating the biosynthesis of proinsulin. thepharmstudent.com The β-anomer is also used to study insulin secretion mechanisms. medchemexpress.com Furthermore, it serves as an intermediate in the synthesis of other compounds with potential therapeutic value, such as those used in pharmaceuticals. google.comcphi-online.com
Given its biological activities, future research could explore its potential in other therapeutic areas. For example, its role as a carbon source for microbial growth could be investigated in the context of developing new antimicrobial agents or probiotics. thepharmstudent.com Additionally, its derivatives could be screened for activity against a wider range of diseases.
Advanced Computational Modeling and Machine Learning for Prediction of Properties and Reactivity
Computational methods are becoming increasingly important in chemical research. Density Functional Theory (DFT) has been used to study the deacylation of β-D-glucose pentaacetate, providing insights into reaction mechanisms and the anomeric effect. nih.gov
Future research can leverage more advanced computational modeling and machine learning algorithms to predict the properties and reactivity of this compound and its derivatives. This could include predicting their biological activity, toxicity, and metabolic fate, which would help in designing new compounds with desired therapeutic properties and reducing the need for extensive experimental screening. nih.gov
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are crucial for the sustainable development of chemical processes. mpg.de For the synthesis and derivatization of this compound, this involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov Current research is exploring solvent-free synthesis, the use of renewable feedstocks, and biocatalysis. nih.govejcmpr.com
Future efforts will likely focus on integrating these green chemistry approaches into the entire lifecycle of this compound production. unife.it This includes not only the initial synthesis but also the derivatization steps and the final purification processes. The goal is to create a more environmentally benign and economically viable manufacturing process for this important chemical compound.
Q & A
Basic: What are the standard methods for synthesizing and characterizing D-glucopyranose pentaacetate?
Answer:
The synthesis involves acetylation of D-glucose using acetic anhydride with acidic catalysts (e.g., H₂SO₄, HClO₄, or ZnCl₂) under reflux. Key steps include:
- Reaction Setup : Glucose is treated with excess acetic anhydride and a catalyst (e.g., 30% HClO₄ in acetic acid) at 70–110°C .
- Purification : Recrystallization from ethanol or chloroform yields pure β-anomers, while α/β mixtures require column chromatography .
- Characterization :
Basic: How do solubility properties influence experimental design with D-glucopyranose pentaacetate?
Answer:
The compound is hydrophobic, soluble in chloroform, ethanol, and acetonitrile, but insoluble in water. This dictates:
- Reaction Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) for glycosylation reactions .
- Workup : Precipitation in water followed by filtration is standard for isolating crystalline products .
- Biological Assays : Requires dissolution in organic solvents (e.g., DMSO) before dilution in aqueous buffers to avoid aggregation .
Basic: What biological activities have been reported for D-glucopyranose pentaacetate?
Answer:
- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC: 25 µg/mL) and Candida albicans (MIC: 50 µg/mL) via membrane disruption .
- Anticancer Potential : Induces apoptosis in HeLa cells (IC₅₀: 40 µM) by modulating glucose metabolism .
- Immunomodulation : Enhances IL-6 and TNF-α production in murine macrophages .
Advanced: How can purity and structural integrity be validated in complex matrices?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve α/β anomers (retention times: α = 8.2 min; β = 9.5 min) .
- GC-MS : Quantifies trace impurities (e.g., residual acetic anhydride) using derivatization with BSTFA .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., Cl(d) chair conformation in β-anomer) .
Advanced: What are its emerging applications in drug discovery and material science?
Answer:
- Glycosylation Reactions : Serves as a glycosyl donor for synthesizing glycoconjugates (e.g., antitumor vaccines) using BF₃·Et₂O as a promoter .
- Polymer Chemistry : Acts as a monomer for biodegradable hydrogels via thiol-ene click chemistry .
- Chiral Materials : Templates asymmetric synthesis of metal-organic frameworks (MOFs) with glucose-derived ligands .
Advanced: How do conformational studies using NMR resolve anomeric effects?
Answer:
- ²³Na NMR : Detects sodium ion binding to β-anomer’s axial C2-OH, stabilizing the Cl(d) conformation .
- NOESY : Cross-peaks between H1 (δ 5.2 ppm) and H3/H5 confirm β-anomer’s axial orientation .
- Coupling Constants : JH1-H2 = 3.8 Hz (β) vs. JH1-H2 = 1.5 Hz (α) distinguishes anomers .
Advanced: What challenges exist in scaling up glycosylation reactions?
Answer:
- Anomeric Control : Competing α/β pathways require precise temperature modulation (e.g., 70°C for β-dominant yields) .
- Catalyst Toxicity : ZnCl₂ and HClO₄ necessitate neutralization (e.g., NaHCO₃) before waste disposal .
- Product Isolation : β-anomer crystallization requires slow cooling (0.5°C/min) to avoid α-contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
